molecular formula C17H18N4O3S B2964854 5-oxo-N-(4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 1048677-66-2

5-oxo-N-(4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide

Cat. No.: B2964854
CAS No.: 1048677-66-2
M. Wt: 358.42
InChI Key: RZXANELOMWUKRV-UHFFFAOYSA-N
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Description

5-oxo-N-(4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide is a synthetic organic compound provided for research purposes. Its molecular structure is a multi-heterocyclic hybrid, incorporating pyrrolidine and thiazole rings connected by a carboxamide linkage . The pyrrolidine ring features a 5-oxo (or oxo) group, a functional group present in various bioactive molecules and synthetic intermediates . The structure is also appended with an m-tolyl (meta-methylphenyl) group, which is a common pharmacophore in medicinal chemistry research. Compounds with similar structural motifs, particularly those containing the 2-(phenylamino)thiazole scaffold, have been investigated in scientific literature for their potential as valuable antitubercular candidates . The presence of multiple hydrogen bond donors and acceptors within the molecule makes it a compound of interest for researchers studying molecular interactions, protein-ligand binding, and the development of new pharmacological tools. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[4-[2-(3-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-10-3-2-4-11(7-10)18-15(23)8-12-9-25-17(19-12)21-16(24)13-5-6-14(22)20-13/h2-4,7,9,13H,5-6,8H2,1H3,(H,18,23)(H,20,22)(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXANELOMWUKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-N-(4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiazole derivatives with itaconic acid . The reaction conditions often involve heating without a solvent or using solvents like ethanol and triethylamine .

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. Techniques such as microwave irradiation have been employed to enhance the efficiency of thiazole synthesis .

Chemical Reactions Analysis

Types of Reactions

5-oxo-N-(4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like sodium hydroxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-oxo-N-(4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The following compounds share the pyrrolidine-carboxamide backbone but differ in substituents and heterocyclic systems:

Table 1: Key Structural Features of Analogs
Compound Name / ID Molecular Formula Molecular Weight Key Structural Differences Source
Target compound C₁₈H₁₉N₅O₃S 385.4 (calc.) Thiazole with m-tolylamino-2-oxoethyl substituent
N-(5-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide C₂₄H₂₄N₆O₄S₂ 524.6 Thiadiazole ring replaces thiazole; p-tolyl substituent on pyrrolidine
(2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide derivatives Varies (e.g., C₂₄H₂₈N₄O₃S) ~450–500 Hydroxy group at pyrrolidine C4; benzyl linker to 4-methylthiazole
N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide C₂₀H₂₂ClN₅O₃S 447.9 Piperazine ring linked to 3-chlorophenyl replaces m-tolylamino group
2-methyl-5-oxo-N-(4-(pyridin-3-yl)thiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide C₁₅H₁₂N₆O₂S₂ 388.4 Thiazolo[3,2-a]pyrimidine core replaces pyrrolidine; pyridin-3-yl substituent

Functional Group and Bioactivity Implications

Thiazole vs. Thiazole derivatives are often associated with antimicrobial or anti-inflammatory activity, while thiadiazoles are explored for anticancer applications.

Substituent Effects: The m-tolylamino group in the target compound could enhance lipophilicity compared to the 3-chlorophenyl-piperazine substituent in , which may improve CNS penetration but reduce aqueous solubility. The 4-methylthiazol-5-yl benzyl derivatives (e.g., Examples 30–31 in ) introduce a rigid aromatic linker, likely improving stability against metabolic degradation.

Stereochemical Variations :

  • Patented derivatives (e.g., (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) emphasize stereochemistry, suggesting enantioselective interactions with biological targets .

Biological Activity

The compound 5-oxo-N-(4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide is a novel derivative with potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound often involves multi-step organic reactions, typically starting from thiazole derivatives and pyrrolidine frameworks. The process may include various reaction conditions such as temperature control and the use of solvents and catalysts to optimize yield and purity.

Example Synthetic Route:

  • Condensation Reaction : Combine thiazole derivatives with appropriate amines under controlled conditions.
  • Purification : Use column chromatography for purification after the reaction to isolate the desired compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives. In vitro tests on human lung adenocarcinoma (A549) cells demonstrated significant cytotoxicity, suggesting that structural modifications can enhance activity against cancer cells while minimizing toxicity to normal cells.

Key Findings :

  • Compounds with free amino groups exhibited higher anticancer activity.
  • Structure-dependent activity was observed, with some derivatives reducing A549 cell viability significantly compared to standard chemotherapeutics like cisplatin .
CompoundIC50 (µM)A549 Cell Viability (%)Non-cancerous Cell Viability (%)
5-Oxo Compound206685
Standard (Cisplatin)155060

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against multidrug-resistant bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The results indicated promising activity, particularly against strains resistant to common antibiotics.

Research Highlights :

  • The compound demonstrated selective antimicrobial activity against resistant strains.
  • It was effective in inhibiting biofilm formation, a critical factor in chronic infections .

Study 1: Anticancer Activity Assessment

In a controlled study, various derivatives were tested on A549 cells. The results showed that compounds with specific structural features, such as the presence of thiazole moieties, significantly enhanced anticancer properties while maintaining low toxicity levels towards non-cancerous cells.

Study 2: Antimicrobial Efficacy Evaluation

A series of tests were conducted on clinically significant pathogens. The compound exhibited strong inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a lead compound for developing new antibiotics .

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